[(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride
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Overview
Description
(5-chloropyridin-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloropyridin-2-yl)methylamine hydrochloride can be achieved through several methods:
Reaction with Hexamethylenetetramine: 2-chloro-5-(chloromethyl)pyridine reacts with hexamethylenetetramine in acetonitrile and methanol to produce the desired compound.
Hydrogenation: 2-chloro-5-cyanomethylpyridine is hydrogenated in the presence of ethanol, ammonia, and a catalyst such as Raney nickel.
Industrial Production Methods
Industrial production of (5-chloropyridin-2-yl)methylamine hydrochloride typically involves large-scale synthesis using the above methods, with optimizations for yield and purity. The reactions are conducted in controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(5-chloropyridin-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
(5-chloropyridin-2-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-chloropyridin-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(5-chloropyridin-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:
2-chloro-5-(chloromethyl)pyridine: A precursor in the synthesis of the compound.
5-amino-2-chloropyridine: Another pyridine derivative with different reactivity and applications.
2-chloro-5-cyanomethylpyridine: Used in similar synthetic routes but with distinct properties and uses.
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-9-5-7-3-2-6(8)4-10-7;/h2-4,9H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKDUNKGOBDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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